molecular formula CH6N2O B15167607 1-(Aminooxy)methanamine CAS No. 492462-78-9

1-(Aminooxy)methanamine

Cat. No.: B15167607
CAS No.: 492462-78-9
M. Wt: 62.072 g/mol
InChI Key: ZAXUHDYJARDFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its IUPAC name denotes a methanamine backbone substituted with an aminooxy (-O-NH₂) group at the first carbon. This structure confers unique reactivity due to the nucleophilic aminooxy group, which participates in oxime formation with carbonyl compounds .

Properties

CAS No.

492462-78-9

Molecular Formula

CH6N2O

Molecular Weight

62.072 g/mol

IUPAC Name

O-(aminomethyl)hydroxylamine

InChI

InChI=1S/CH6N2O/c2-1-4-3/h1-3H2

InChI Key

ZAXUHDYJARDFQS-UHFFFAOYSA-N

Canonical SMILES

C(N)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminooxy)methanamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine derivatives with methanamine. For example, the O-alkylation of hydroxylamine can yield methoxyamine, which can then be further modified to produce 1-(Aminooxy)methanamine . Another method involves the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (solid-phase peptide synthesis) techniques .

Industrial Production Methods: Industrial production of 1-(Aminooxy)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.

    Primary Amines: Resulting from the reduction of the aminooxy group.

Mechanism of Action

The mechanism of action of 1-(Aminooxy)methanamine involves its reactivity with carbonyl compounds. . This reaction is chemoselective and can be performed under mild conditions, making it suitable for various applications in synthesis and analysis.

Comparison with Similar Compounds

Structural and Functional Differences

Methanamine derivatives vary significantly based on substituents, which dictate their chemical behavior:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups
1-(Aminooxy)methanamine -O-NH₂ 78.08 Aminooxy, primary amine
N-(4-methylbenzylidene)-1-(p-tolyl)methanamine (4b) Aromatic (p-tolyl, benzylidene) 266.37 Schiff base, aryl groups
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride Heterocyclic (imidazole, methoxybenzyl) 253.73 Imidazole, tertiary amine
(2,4,6-Trimethoxyphenyl)methanamine Trimethoxyphenyl 211.26 Methoxy groups, primary amine

Key Observations :

  • 1-(Aminooxy)methanamine: The aminooxy group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water, methanol). It is prone to react with ketones/aldehydes to form oximes, a property leveraged in bioconjugation and drug design .
  • Aryl-Substituted Methanamines : Compounds like 4b and 5j form stable Schiff bases, making them effective ligands in coordination chemistry (e.g., copper(II) complexes in catalytic systems ).
  • Heterocyclic Derivatives : The imidazole-containing methanamine exhibits basicity and metal-binding capabilities, useful in pharmaceutical intermediates.

Common Risks :

  • Irritation : Most methanamines require PPE (gloves, goggles) due to skin/eye irritation risks .
  • Toxicity : Some derivatives (e.g., 5-methoxy MiPT ) are classified as research chemicals with strict handling protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.